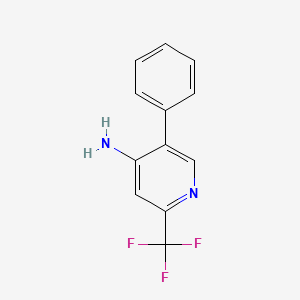

4-Amino-5-phenyl-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9F3N2 |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

5-phenyl-2-(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)11-6-10(16)9(7-17-11)8-4-2-1-3-5-8/h1-7H,(H2,16,17) |

InChI Key |

OZMRGKXEXFRCBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Amination of Halogenated Precursors

A widely employed strategy involves the substitution of halogen atoms (Cl or Br) with amino groups on pre-functionalized pyridine intermediates. For example, the amination of 4-chloro-5-phenyl-2-(trifluoromethyl)pyridine with ammonia under high-pressure conditions has been demonstrated as a viable route.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or cuprous chloride (CuCl).

-

Solvent : Hydrophilic ethers such as 2-methyltetrahydrofuran (2-Me-THF).

-

Ammonia Source : Aqueous ammonia (28–40%) or liquid ammonia.

In a representative procedure, 4-chloro-5-phenyl-2-(trifluoromethyl)pyridine reacts with 28% aqueous ammonia in the presence of 2-Me-THF at 150°C for 6 hours, followed by hydrogenation with Pd/C (1.6 MPa H₂) to yield the target compound. This method achieves a 71.4% yield and avoids intermediate purification by integrating dehalogenation directly into the reaction sequence.

Challenges in Regioselectivity

The electron-withdrawing trifluoromethyl group at position 2 directs electrophilic substitution to the meta position (position 5), complicating the introduction of the phenyl group. To address this, halogenated intermediates (e.g., 5-iodo-4-chloro-2-(trifluoromethyl)pyridine) are coupled with phenylboronic acid via Suzuki-Miyaura reactions before amination.

Key Parameters for Coupling :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Na₂CO₃.

-

Solvent : Dimethoxyethane (DME) or toluene/water mixtures.

Cyclization Strategies

Kröhnke Pyridine Synthesis

The Kröhnke method enables the construction of the pyridine ring with pre-installed substituents. A diketone bearing a trifluoromethyl group and an aldehyde with a phenyl moiety are condensed with ammonium acetate to form the pyridine core.

Example Protocol :

-

Diketone : 1,3-Diketone with CF₃ at C2.

-

Aldehyde : Benzaldehyde derivative with a phenyl group at C5.

-

Conditions : Reflux in ethanol with ammonium acetate for 12–24 hours.

This approach circumvents the need for late-stage functionalization but requires stringent control over steric effects to ensure correct substituent positioning.

Direct Trifluoromethylation

Vapor-Phase Fluorination

The trifluoromethyl group is introduced via chlorination/fluorination of methylpyridine precursors. For instance, 2-picoline undergoes vapor-phase chlorination at 300–400°C followed by fluorination with HF to yield 2-(trifluoromethyl)pyridine. Subsequent functionalization at positions 4 and 5 is achieved through electrophilic aromatic substitution or cross-coupling.

Industrial-Scale Data :

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Chlorination | 350 | Cl₂ gas | 85 |

| Fluorination | 380 | HF/AlF₃ | 78 |

Comparative Analysis of Methods

The table below summarizes the efficiency of key synthetic routes:

Optimization of Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-phenyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₃H₉F₃N₂

Molecular Weight: 252.21 g/mol

CAS Number: 147149-98-2

The compound features a pyridine ring with an amino group and a trifluoromethyl group, which enhances its biological activity and metabolic stability. The presence of fluorine atoms often improves the pharmacokinetic properties of drugs, making them more effective.

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Cancer Treatment: The compound is involved in the synthesis of various APIs, including naporafenib, a RAF inhibitor used in treating RAF-driven cancers. Its trifluoromethyl group plays a crucial role in enhancing the drug's efficacy by improving its binding affinity to target proteins .

- Immunotherapy: It is also utilized in synthesizing oral checkpoint kinase inhibitors, which are essential for cancer immunotherapy. The Chichibabin reaction allows for the introduction of additional amine groups, facilitating the development of novel therapeutic agents .

- Ligands for Chemical Reactions

Agrochemical Applications

- Crop Protection

- Trifluoromethylpyridine derivatives, including 4-amino-5-phenyl-2-(trifluoromethyl)pyridine, are extensively used in agrochemicals for protecting crops from pests. These compounds exhibit enhanced lipophilicity and metabolic stability due to the fluorine substitution, leading to improved efficacy as pesticides .

- Market Approval: Several agrochemical products containing this moiety have been granted market approval, demonstrating its importance in modern agriculture .

Case Study 1: Synthesis of Naporafenib

Naporafenib was synthesized using this compound as a key intermediate. The process involved several steps, including the introduction of functional groups that enhance the compound's selectivity towards RAF kinases. The final product showed significant anti-tumor activity in preclinical models, validating the utility of this compound in cancer therapy .

Case Study 2: Development of Agrochemicals

In a study focusing on crop protection agents, derivatives of this compound were tested against common agricultural pests. Results indicated that these compounds exhibited potent insecticidal activity while maintaining low toxicity to non-target organisms. This highlights their potential as environmentally friendly pest control solutions .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of APIs (e.g., naporafenib) | Enhanced efficacy and binding affinity |

| Immunotherapy agents | Improved therapeutic outcomes | |

| Agrochemical | Crop protection products | Increased efficacy and reduced environmental impact |

| Development of novel pesticides | Enhanced metabolic stability |

Mechanism of Action

The mechanism of action of 4-Amino-5-phenyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties of Selected Analogues

Biological Activity

4-Amino-5-phenyl-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the pharmaceutical field. This compound features an amino group, a phenyl substituent, and a trifluoromethyl group, which collectively enhance its lipophilicity and biological activity. The molecular formula is C11H8F3N, with a molecular weight of approximately 225.18 g/mol.

Structure and Properties

The trifluoromethyl group is known to improve the metabolic stability and bioavailability of compounds, making them promising candidates for drug development. Structural comparisons with similar compounds reveal insights into their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-trifluoromethylpyridine | Amino group at position 2 | Lacks phenyl substituent; primarily studied for agrochemical applications. |

| 3-Amino-5-trifluoromethylpyridine | Amino group at position 3 | Exhibits different biological activity profiles due to positional differences. |

| 5-Amino-2-(trifluoromethyl)pyridine | Amino group at position 5 | Similar reactivity but different pharmacological properties. |

Biological Activity

Research indicates that this compound exhibits significant interactions with various biological targets, enhancing its potential as a pharmaceutical agent. Studies have demonstrated its antimicrobial, antifungal, and anticancer properties:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Anticancer Potential : The compound's unique structure allows for significant binding affinities with specific enzymes and receptors involved in cancer pathways. Research has indicated that derivatives of pyridine structures can inhibit the growth of several cancer cell types, including breast and liver cancer cells .

- Mechanism of Action : The trifluoromethyl group enhances binding interactions with target proteins, which may lead to increased potency compared to non-fluorinated analogs. For instance, studies have shown that modifications in the structure can lead to variations in biological activity, highlighting the importance of the trifluoromethyl group's positioning.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- A study on structural modifications indicated that the presence of electron-withdrawing groups significantly affects the potency against bacterial enzymes .

- Another investigation into the compound's anticancer properties revealed promising results in inhibiting cell proliferation in various cancer models, suggesting a potential pathway for drug development targeting specific cancers .

Q & A

Q. What are the optimized synthetic routes for 4-Amino-5-phenyl-2-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Chlorination : Introduce chlorine at position 5 using reagents like POCl₃ under reflux conditions.

- Trifluoromethylation : Employ CF₃Cu or Ruppert-Prakash reagents (e.g., TMSCF₃) for selective CF₃ substitution at position 2.

- Amination : Introduce the amino group at position 4 via nucleophilic substitution using NH₃ or protected amines under controlled pH.

- Purification : Use silica gel chromatography or reverse-phase HPLC to isolate the product, with yields optimized by controlling reaction temperatures (80–120°C) and stoichiometry .

Characterization via H/F NMR and HRMS ensures structural confirmation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons and amino groups, while F NMR confirms the trifluoromethyl group’s presence and electronic environment.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).

- XRD (if crystalline) : Provides crystallographic data, though limited by the compound’s tendency to form amorphous solids .

Q. How can researchers mitigate purification challenges due to the trifluoromethyl group?

- Methodological Answer : The CF₃ group increases lipophilicity, complicating aqueous workups. Strategies include:

- Reverse-Phase HPLC : Using C18 columns with acetonitrile/water gradients.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane mixtures.

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to enhance crystal formation .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic ambiguities in this compound’s structure?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

- Structure Solution : Apply SHELXD for phase determination via direct methods.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. For disordered CF₃ groups, apply restraints (ISOR, DELU) to stabilize refinement .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps) to confirm atomic positions .

Q. How to address contradictions in reported biological activities of derivatives?

- Methodological Answer : Discrepancies may arise from:

- Structural Variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter target binding.

- Experimental Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., IC₅₀ determination methods).

- Resolution Strategy :

- Perform comparative SAR studies using isogenic cell lines.

- Validate via molecular docking (AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs .

Q. How to design molecular docking studies to predict biological targets?

- Methodological Answer :

- Ligand Preparation : Optimize 3D structure using Gaussian (DFT B3LYP/6-31G*) for accurate geometry and charge distribution.

- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., EGFR, COX-2) due to the compound’s CF₃ and phenyl groups.

- Docking Parameters : Use flexible side-chain sampling and solvation models (e.g., GB/SA). Validate with MD simulations (AMBER) to assess binding stability .

Q. What role does the trifluoromethyl group play in material science applications?

- Methodological Answer :

- Thermal Stability : The electron-withdrawing CF₃ group enhances thermal resistance (>250°C), useful in high-performance polymers.

- Electronic Properties : Modulates π-stacking in organic semiconductors, improving charge mobility.

- Synthetic Utility : Acts as a meta-directing group in cross-coupling reactions for functionalized materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.